molecular formula C13H26O8 B14391340 Acetic acid--5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) CAS No. 87986-82-1

Acetic acid--5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1)

Cat. No.: B14391340
CAS No.: 87986-82-1
M. Wt: 310.34 g/mol
InChI Key: DNJFQROCCCBZJL-UHFFFAOYSA-N
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Description

Acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate is an organic compound with the molecular formula C₁₃H₂₆O₈ It is a derivative of acetic acid and features a complex structure with multiple hydroxyl groups and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate typically involves the esterification of acetic acid with [5-hydroxy-3-(2-hydroxyethyl)pentyl] alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include:

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

    Catalyst: Sulfuric acid or hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate can be scaled up using continuous flow reactors. The process involves the continuous mixing of reactants and catalysts under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the compound into alcohols and alkanes.

    Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Ester derivatives, ether derivatives

Scientific Research Applications

Acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, modulating biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] propionate
  • Acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] butyrate

Uniqueness

Acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate is unique due to its specific structural features, including multiple hydroxyl groups and an acetate ester

Properties

CAS No.

87986-82-1

Molecular Formula

C13H26O8

Molecular Weight

310.34 g/mol

IUPAC Name

acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate

InChI

InChI=1S/C9H18O4.2C2H4O2/c1-8(12)13-7-4-9(2-5-10)3-6-11;2*1-2(3)4/h9-11H,2-7H2,1H3;2*1H3,(H,3,4)

InChI Key

DNJFQROCCCBZJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)OCCC(CCO)CCO

Origin of Product

United States

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